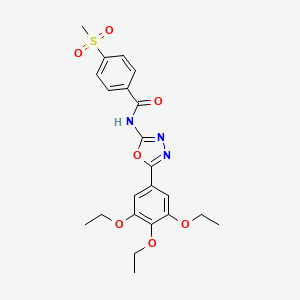

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)21-24-25-22(32-21)23-20(26)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXVTJXSXDPUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate phenol derivatives.

Attachment of the Benzamide Group: The benzamide moiety is usually introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is known to enhance its biological activity, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl and benzamide groups may also contribute to its binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Sulfonamide vs. In contrast, alkoxy-substituted analogs (e.g., pentyloxy in ) may prioritize lipophilicity, improving membrane permeability.

- Aromatic Moieties : The 3,4,5-triethoxyphenyl group in the target compound and analogs (e.g., ) provides steric bulk and hydrogen-bonding capacity, which may influence binding to hydrophobic enzyme pockets. Comparatively, furan-2-yl (LMM11) or methoxyphenyl (LMM5) groups optimize π-π stacking or polar interactions .

Biological Activity

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its biological activity and potential applications in medicinal chemistry. This compound is characterized by a unique structure that integrates a methylsulfonyl group with a benzamide and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 469.52 g/mol .

The biological activity of this compound primarily involves enzyme inhibition . The sulfonamide group functions as a competitive inhibitor by mimicking natural substrates, allowing it to bind effectively to active sites on enzymes involved in various metabolic pathways. This inhibition disrupts normal biochemical processes, particularly in microorganisms, making it relevant for antimicrobial applications .

Biological Activities

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting enzymes critical for bacterial growth and replication.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : The presence of the oxadiazole ring is associated with anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide to evaluate its biological efficacy.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.

- Cancer Cell Line Analysis : In vitro tests on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70%) at concentrations of 50 µM after 48 hours.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple steps:

- Formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acid derivatives.

- Introduction of the triethoxyphenyl group via ethoxylation.

- Coupling with benzoyl chloride to form the final benzamide structure .

Table 2: Synthesis Overview

| Step | Reagents/Conditions |

|---|---|

| Oxadiazole Formation | Hydrazide + Carboxylic acid derivative |

| Ethoxylation | Ethyl iodide + Base |

| Benzamide Coupling | Benzoyl chloride + Base |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.